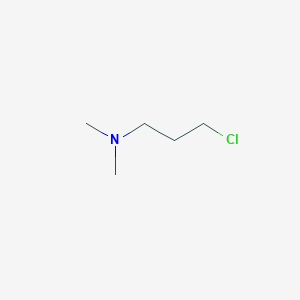

3-chloro-N,N-dimethylpropan-1-amine

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as 0.63 m. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Amines - Propylamines - Supplementary Records. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

3-chloro-N,N-dimethylpropan-1-amine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H12ClN/c1-7(2)5-3-4-6/h3-5H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NYYRRBOMNHUCLB-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C)CCCCl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H12ClN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Related CAS |

5407-04-5 (Hydrochloride) | |

| Record name | Dimethylaminopropyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

DSSTOX Substance ID |

DTXSID5043849 | |

| Record name | Dimethylaminopropyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

121.61 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

109-54-6 | |

| Record name | 3-Chloro-N,N-dimethyl-1-propanamine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=109-54-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethylaminopropyl chloride | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000109546 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethylaminopropyl chloride | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID5043849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 3-chloropropyl(dimethyl)amine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.003.346 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3-(DIMETHYLAMINO)PROPYL CHLORIDE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/G41F3T7H6Q | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

3-chloro-N,N-dimethylpropan-1-amine physical properties

An In-Depth Technical Guide to the Physical Properties of 3-chloro-N,N-dimethylpropan-1-amine

Authored by a Senior Application Scientist

Introduction: The Versatile Building Block

This compound, also known by synonyms such as (3-chloropropyl)dimethylamine and dimethylaminopropyl chloride, is a bifunctional organic compound of significant interest to researchers and professionals in drug development and organic synthesis.[1][2][3][4] With the CAS Number 109-54-6, this colorless liquid serves as a crucial intermediate, primarily for introducing the dimethylaminopropyl moiety into target molecules.[3] This functional group is a key structural feature in a variety of biologically active compounds, including antidepressants like Amitriptyline and Imipramine, as well as antipsychotics such as Chlorpromazine.[1][3][5]

The molecule's utility stems from its dual reactivity: a nucleophilic tertiary amine and a propyl chain activated by a terminal chlorine atom, which acts as a good leaving group in nucleophilic substitution reactions.[3] A thorough understanding of its physical properties is paramount for its effective use in synthesis, ensuring optimal reaction conditions, purification strategies, and safe handling. This guide provides a detailed examination of these properties, grounded in established experimental methodologies.

Core Physicochemical Properties

The fundamental physical characteristics of this compound are summarized below. It is important to distinguish between the free amine (a liquid) and its commonly used hydrochloride salt, which is a solid.[6][7] This guide focuses on the free amine unless otherwise specified.

| Property | Value | Source(s) |

| Molecular Formula | C₅H₁₂ClN | [1][4][8] |

| Molecular Weight | 121.61 g/mol | [1][3][8] |

| Appearance | Colorless liquid | [1][3] |

| Boiling Point | 140 °C (at 760 Torr) | [1][3][9] |

| Melting Point (of Hydrochloride Salt) | 187-190 °C | [6][10] |

| Density | 0.929 g/cm³ (at 20 °C) | [1][3][8] |

| Refractive Index | 1.432 | [1][3][9] |

| Water Solubility | Slightly soluble | [1][9] |

| CAS Number | 109-54-6 | [3][8][9] |

Experimental Determination of Key Physical Properties

The following sections detail the principles and methodologies for determining the critical physical properties of this compound. The choice of method is dictated by the need for accuracy and the scale of the synthesis.

Boiling Point: A Criterion for Volatility and Purity

The boiling point is a fundamental property for the purification of volatile liquids. For this compound, distillation is the primary method for purification, making an accurate boiling point determination essential.[11] The constant temperature observed during the phase transition from liquid to gas during a simple or fractional distillation represents the boiling point.[11]

For small-scale laboratory work where material is limited, a micro-boiling point determination is a highly efficient technique.[12]

Protocol: Micro-Boiling Point Determination (Capillary Method)

This method relies on the principle that a liquid's boiling point is reached when its vapor pressure equals the surrounding atmospheric pressure.

-

Sample Preparation: Place approximately 0.5 mL of this compound into a small test tube or fusion tube.

-

Capillary Insertion: Seal one end of a capillary tube using a flame.[13] Place the sealed capillary tube, open end down, into the liquid in the test tube.

-

Apparatus Assembly: Attach the test tube to a thermometer, ensuring the sample is level with the thermometer bulb. Immerse the assembly in a heating bath (e.g., a Thiele tube with mineral oil or a metal block apparatus).[12]

-

Heating: Heat the bath gradually, at a rate of about 2°C per minute as you approach the expected boiling point.

-

Observation: Initially, trapped air will be expelled from the capillary.[12] As the temperature nears the boiling point, a rapid and continuous stream of bubbles will emerge from the capillary's open end.[14]

-

Recording the Boiling Point: Turn off the heat source when a steady stream of bubbles is observed. As the apparatus cools, the bubbling will slow and stop. The boiling point is the temperature at which the liquid just begins to enter the capillary tube.[12][14] This moment signifies that the vapor pressure inside the capillary is equal to the external atmospheric pressure.

Caption: Workflow for micro-boiling point determination.

Melting Point: Assessing the Purity of the Hydrochloride Salt

While the free amine of this compound is a liquid, its hydrochloride salt is a white to off-white crystalline solid.[6][7] The melting point of this salt is a critical indicator of its purity. Pure crystalline solids exhibit a sharp melting point range (typically 0.5-1.0°C), whereas impurities will depress the melting point and broaden the range.[15]

Protocol: Melting Point Determination (Modern Apparatus)

Modern melting point apparatuses use a heated metal block and digital temperature control for precise measurements.[16]

-

Sample Preparation: Ensure the this compound hydrochloride sample is completely dry and finely powdered.[16]

-

Loading: Tap the open end of a capillary tube into the powder to collect a small amount of the sample. The packed sample should be 2-3 mm high.

-

Apparatus Setup: Place the loaded capillary tube into the designated slot in the melting point apparatus.[16]

-

Rapid Heating: Set a plateau temperature a few degrees below the expected melting point (187-190°C) and heat rapidly.[6][10]

-

Slow Heating & Observation: Once the plateau is reached, reduce the heating rate to 1-2°C per minute. Observe the sample through the viewing lens.

-

Recording the Range: Record the temperature at which the first drop of liquid appears (onset of melting) and the temperature at which the entire sample becomes a clear liquid (completion of melting). This is the melting point range.[17]

Caption: Standard workflow for melting point determination.

Density: A Measure of Mass per Unit Volume

Density is an intrinsic physical property useful for identification and for calculations involving mass-to-volume conversions in the laboratory.[18]

Protocol: Density Determination by Mass and Volume

This is the most direct and common method for determining the density of a liquid.[18][19]

-

Weigh Empty Container: Using an analytical balance, accurately measure and record the mass of a clean, dry graduated cylinder or pycnometer.[19]

-

Add Liquid: Carefully add a known volume of this compound (e.g., 5.0 mL) to the graduated cylinder. Read the volume from the bottom of the meniscus.[19]

-

Weigh Filled Container: Weigh the graduated cylinder containing the liquid and record the total mass.

-

Calculation:

-

Temperature: Record the ambient temperature, as density is temperature-dependent.

Spectroscopic Characterization

While not classical physical properties, spectroscopic data are indispensable for structural verification.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: The ¹H NMR spectrum provides a definitive structural fingerprint. For this compound, the spectrum is expected to be consistent with its structure, showing signals corresponding to the N,N-dimethyl protons and the three distinct methylene (-CH₂-) groups of the propyl chain.[3][7]

-

Infrared (IR) Spectroscopy: The IR spectrum is used to identify functional groups. Key absorptions for this molecule would include C-H stretching bands around 2850-3000 cm⁻¹, C-N stretching in the 1000-1250 cm⁻¹ region, and a C-Cl stretch typically found between 600-800 cm⁻¹.[3]

Safety, Handling, and Storage

Scientific integrity demands a commitment to safety. This compound and its hydrochloride salt possess notable hazards.

-

Hazards: The compound is classified as harmful if swallowed and can cause skin and serious eye irritation.[20] Some sources also indicate it may cause severe skin burns and eye damage.[2] It may also cause respiratory irritation.[20]

-

Handling: Always handle this chemical in a well-ventilated area or fume hood.[20] Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat.[20] Avoid breathing dust, fumes, or vapors.[20]

-

Storage: Store in a tightly closed container in a cool, dry place.[7] The free amine is air-sensitive and should be stored under an inert atmosphere.[9] For long-term stability, storage in a freezer at temperatures below -15°C is recommended.[8][9]

Conclusion

This compound is a cornerstone intermediate in modern pharmaceutical synthesis. A comprehensive grasp of its physical properties—from its boiling point and density to the melting point of its hydrochloride salt—is not merely academic. It is a practical necessity that informs purification techniques, ensures the integrity of synthetic procedures, and underpins the safe handling of this reactive molecule. The experimental protocols detailed herein represent self-validating systems that, when executed with precision, provide the reliable data required by research, development, and manufacturing professionals.

References

- This compound Hydrochloride: A Comprehensive Overview. (URL: )

- This compound hydrochloride - European Directorate for the Quality of Medicines & HealthCare. (URL: )

- Measuring the Melting Point - Westlab Canada. (URL: [Link])

- Melting point determin

- Melting point determin

- BOILING POINT DETERMIN

- 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem. (URL: [Link])

- Determination Of Boiling Point Of An Organic Compound Experiment - BYJU'S. (URL: [Link])

- Video: Boiling Points - Procedure - JoVE. (URL: [Link])

- Micro-boiling point measurement. (URL: [Link])

- Melting point determination | Resource - RSC Educ

- Exploring the Synthesis and Applications of this compound Hydrochloride - NINGBO INNO PHARMCHEM CO.,LTD. (URL: [Link])

- Determin

- MEASUREMENT OF DENSITY Introduction In order to classify and identify materials of a wide variety, scientists use numbers called. (URL: [Link])

- 2: The Density of Liquids and Solids (Experiment) - Chemistry LibreTexts. (URL: [Link])

- Determining the density of solids and liquids. The Lab Activity - YouTube. (URL: [Link])

- Measuring density | Class experiment - RSC Education - The Royal Society of Chemistry. (URL: [Link])

- CAS#:1219799-04-8 | this compound-d6 hydrochloride | Chemsrc. (URL: [Link])

- CAS#:5407-04-5 | this compound hydrochloride | Chemsrc. (URL: [Link])

Sources

- 1. echemi.com [echemi.com]

- 2. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. benchchem.com [benchchem.com]

- 4. chemscene.com [chemscene.com]

- 5. nbinno.com [nbinno.com]

- 6. nbinno.com [nbinno.com]

- 7. file.medchemexpress.com [file.medchemexpress.com]

- 8. This compound | 109-54-6 | FC140337 [biosynth.com]

- 9. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]

- 10. CAS#:5407-04-5 | this compound hydrochloride | Chemsrc [chemsrc.com]

- 11. vernier.com [vernier.com]

- 12. uomus.edu.iq [uomus.edu.iq]

- 13. byjus.com [byjus.com]

- 14. Video: Boiling Points - Procedure [jove.com]

- 15. SSERC | Melting point determination [sserc.org.uk]

- 16. westlab.com [westlab.com]

- 17. pennwest.edu [pennwest.edu]

- 18. weissman.baruch.cuny.edu [weissman.baruch.cuny.edu]

- 19. chem.libretexts.org [chem.libretexts.org]

- 20. sds.edqm.eu [sds.edqm.eu]

3-chloro-N,N-dimethylpropan-1-amine chemical structure and bonding

An In-Depth Technical Guide to 3-Chloro-N,N-dimethylpropan-1-amine: Structure, Reactivity, and Synthetic Utility

Introduction

This compound, also commonly referred to as 3-(dimethylamino)propyl chloride or DMPC, is a bifunctional organic compound of significant importance in the chemical and pharmaceutical industries. Its structure, which uniquely combines a reactive primary alkyl chloride with a nucleophilic tertiary amine, makes it an exceptionally versatile building block for organic synthesis.[1][2] This guide provides a comprehensive technical overview of its chemical structure, bonding characteristics, synthesis, reactivity, and its critical role as a precursor in the development of numerous active pharmaceutical ingredients (APIs). The compound is typically handled as either the free amine (CAS No. 109-54-6), a colorless liquid, or its more stable hydrochloride salt (CAS No. 5407-04-5), a white crystalline solid.[1][3][4] This dual nature offers flexibility in its application, catering to a wide range of reaction conditions.

Section 1: Molecular Structure and Physicochemical Properties

Chemical Structure and Bonding

The utility of this compound stems directly from its molecular architecture. The molecule consists of a three-carbon propyl chain that is substituted at one end by a dimethylamino group (-N(CH₃)₂) and at the other by a chlorine atom (-Cl).

-

Tertiary Amine Group: The nitrogen atom possesses a lone pair of electrons, rendering it a good nucleophile and a Brønsted-Lowry base. This site is the hub for acid-base chemistry and reactions such as quaternization.[3]

-

Propyl Chain: The flexible C-C single bonds of the propyl backbone allow for significant conformational freedom. This flexibility is crucial for its ability to participate in intramolecular reactions.

-

Primary Alkyl Chloride: The C-Cl bond is polarized, making the terminal carbon (C3) electrophilic and susceptible to nucleophilic attack. The chlorine atom is an effective leaving group, facilitating SN2 reactions.[1]

The interplay between the nucleophilic nitrogen and the electrophilic C-Cl terminus is a defining feature of the molecule's reactivity, enabling both intermolecular alkylations and intramolecular cyclization.

Caption: Chemical structure of this compound.

Physicochemical Properties

The physical and chemical properties of the free amine and its hydrochloride salt differ significantly, particularly in terms of solubility and handling. The hydrochloride salt is generally preferred for storage due to its higher stability and lower volatility.

| Property | This compound (Free Amine) | 3-(Dimethylamino)propyl chloride hydrochloride (HCl Salt) |

| CAS Number | 109-54-6[1] | 5407-04-5[3] |

| Molecular Formula | C₅H₁₂ClN[4] | C₅H₁₃Cl₂N[3] |

| Molecular Weight | 121.61 g/mol [4] | 158.07 g/mol [3] |

| Appearance | Colorless liquid[1] | White to yellowish crystalline powder[3] |

| Boiling Point | ~140 °C[1] | 50 °C at 40 Torr[5] |

| Melting Point | N/A | 187-190 °C[3] |

| Density | ~0.929 g/cm³[1] | N/A |

| Water Solubility | Slightly soluble[1][6] | Highly soluble (2000 g/L)[3] |

| Sensitivity | N/A | Hygroscopic, moisture sensitive[3][5] |

Section 2: Synthesis and Manufacturing

The industrial production of this compound is primarily achieved through two well-established routes. The choice of method often depends on the availability of starting materials and desired purity profile.

Common Synthetic Routes

Route A: Chlorination of 3-(Dimethylamino)-1-propanol This is a widely used laboratory and industrial method. The precursor alcohol, 3-(dimethylamino)-1-propanol, is treated with a chlorinating agent, most commonly thionyl chloride (SOCl₂).[1][7] The reaction proceeds through a chlorosulfite ester intermediate, which then undergoes an internal nucleophilic attack by the chloride ion to yield the final product along with gaseous byproducts (SO₂ and HCl).[1] This method is efficient and the volatile byproducts are easily removed.

Route B: Amination of 1,3-Dihalopropanes An alternative route involves the direct amination of a 1,3-dihalopropane, such as 1,3-dichloropropane or 1-bromo-3-chloropropane, with dimethylamine.[1][7] This reaction is a nucleophilic substitution where dimethylamine displaces one of the halogen atoms. Careful control of stoichiometry is required to minimize the formation of the bis-aminated quaternary ammonium salt byproduct.

Caption: Primary synthetic pathways to this compound.

Protocol: Liberation of the Free Amine from its Hydrochloride Salt

In many applications, the reaction requires the non-protonated, nucleophilic free amine. The free base is readily prepared from the stable hydrochloride salt via a simple acid-base neutralization.

Objective: To produce this compound (free amine) from its hydrochloride salt with high yield.

Methodology:

-

Preparation of Base: Prepare an aqueous solution of sodium hydroxide (NaOH). For example, dissolve solid NaOH (1.0 eq) in water. This process is highly exothermic and requires cooling.[8][9]

-

Reaction Setup: In a reaction vessel equipped with a stirrer and temperature probe, add the 3-(dimethylamino)propyl chloride hydrochloride (1.0 eq).[8][9]

-

Neutralization: Add the cooled NaOH solution to the hydrochloride salt. Raise the temperature of the mixture to approximately 45 °C and stir for 2 hours to ensure complete neutralization.[8][9]

-

Workup: Cool the reaction mixture to room temperature. The less dense, oily organic layer of the free amine will separate from the aqueous layer.

-

Extraction & Isolation: Separate the organic layer. For quantitative recovery, the aqueous layer can be extracted with a suitable organic solvent (e.g., diethyl ether or dichloromethane). The combined organic layers are then dried over an anhydrous salt (e.g., MgSO₄ or Na₂SO₄), filtered, and the solvent is removed under reduced pressure to yield the pure free amine. A reported yield for this procedure is approximately 91%.[8][9]

Section 3: Chemical Reactivity and Mechanistic Pathways

The dual functionality of DMPC governs its reactivity, making it a dynamic participant in a variety of chemical transformations.

Nucleophilic Substitution at the C-Cl Bond

The primary application of DMPC is as an alkylating agent. It is used to introduce the dimethylaminopropyl group onto a wide range of nucleophiles, a common structural motif in many biologically active molecules.[1] The reaction typically proceeds via an SN2 mechanism, where a nucleophile attacks the carbon atom bonded to the chlorine, displacing the chloride ion.

Intramolecular Cyclization: The Azetidinium Intermediate

A fascinating and synthetically crucial aspect of DMPC's reactivity is its propensity for intramolecular cyclization. The lone pair on the nitrogen atom can act as an internal nucleophile, attacking the electrophilic C3 carbon to form a strained, four-membered heterocyclic ring known as an azetidinium salt.[1] This cyclization is a reversible equilibrium. In solution, DMPC exists in equilibrium with its cyclic azetidinium chloride form. This intermediate can be highly reactive towards nucleophiles, which can attack either of the ring carbons, leading to ring-opening. Understanding and controlling this equilibrium is paramount in synthetic design to avoid unwanted side products or to harness the reactivity of the cyclic intermediate.

Caption: Equilibrium between linear DMPC and its cyclic azetidinium intermediate.

Reactions at the Tertiary Amine

The tertiary amine functionality can undergo reactions typical of its class:

-

Oxidation: Treatment with oxidizing agents like hydrogen peroxide (H₂O₂) can form the corresponding N-oxide.[1]

-

Quaternization: Reaction with an alkyl halide (R-X) will alkylate the nitrogen, forming a quaternary ammonium salt. This is leveraged in the synthesis of antimicrobial agents.[3]

Section 4: Analytical Characterization

Confirmation of the structure and purity of this compound relies on standard spectroscopic techniques.

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The spectrum would show a singlet for the six protons of the two equivalent methyl groups attached to the nitrogen. The three methylene groups (-CH₂-) of the propyl chain would appear as distinct multiplets, with the protons closest to the electron-withdrawing chlorine atom being the most downfield.

-

¹³C NMR: The spectrum would display four distinct signals: one for the two equivalent methyl carbons, and one for each of the three unique carbons in the propyl chain. The carbon bonded to the chlorine (C3) would be the most downfield of the chain carbons.

-

-

Mass Spectrometry (MS): The mass spectrum would show a molecular ion peak (M⁺) at m/z 121, with a characteristic M+2 isotope peak at m/z 123 (approximately one-third the intensity) due to the presence of the ³⁷Cl isotope.[4] Key fragmentation patterns would include alpha-cleavage adjacent to the nitrogen atom and loss of the chlorine radical.

-

Infrared (IR) Spectroscopy: The IR spectrum would feature characteristic C-H stretching and bending vibrations, a C-N stretching band, and a C-Cl stretching absorption in the fingerprint region.[4]

Section 5: Applications in Drug Development and Organic Synthesis

DMPC is a cornerstone intermediate, indispensable for the synthesis of a multitude of blockbuster drugs. Its primary function is to append the dimethylaminopropyl side chain, which is a common pharmacophore in centrally acting agents.

A Cornerstone Intermediate for Pharmaceuticals

The dimethylaminopropyl moiety is crucial for the biological activity of many drugs, often influencing their solubility, receptor binding affinity, and ability to cross the blood-brain barrier.

| Drug Class | Example Drug(s) | Role of DMPC |

| Tricyclic Antidepressants | Amitriptyline, Imipramine, Doxepin[3][7] | Forms the essential tertiary amine side chain. |

| Antipsychotics | Chlorpromazine, Prothipendyl[10] | Provides the key alkylamine linker. |

| Muscle Relaxants | Cyclobenzaprine[3] | Used to install the pharmacologically active side chain. |

| Other APIs | Benzydamine, Dapoxetine[1][3] | Serves as the key building block for the amine side chain. |

Case Study: Synthesis of Amitriptyline

The synthesis of the tricyclic antidepressant Amitriptyline provides a classic example of DMPC's application. In a key step, the nucleophilic carbanion generated from the dibenzosuberone core undergoes an SN2 reaction with this compound to attach the vital side chain.

Caption: Synthetic step illustrating the use of DMPC to form Amitriptyline.

Section 6: Safety and Handling

Despite its utility, this compound and its hydrochloride salt are hazardous chemicals that must be handled with appropriate precautions.

-

Hazards: The compound is harmful if swallowed and can cause skin and eye irritation or severe burns.[4][11] It has also been reported to exhibit mutagenic activity, which is a critical consideration in pharmaceutical synthesis to ensure its complete removal from the final drug product.[3][12]

-

Safe Handling: Use in a well-ventilated area or fume hood is mandatory.[11] Personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat, must be worn at all times.[3][11]

-

Storage: The hydrochloride salt should be stored in a tightly sealed container in a cool, dry, dark place to protect it from moisture, to which it is sensitive.[3][5] The free amine should be stored under an inert atmosphere (e.g., argon) to prevent degradation.[2]

References

- NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). This compound Hydrochloride: A Comprehensive Overview.

- Benchchem (n.d.). This compound | 109-54-6.

- NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride.

- MedChemExpress (n.d.). This compound hydrochloride | Biochemical Reagent.

- ChemicalBook (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis.

- PubChem (n.d.). 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960.

- ChemicalBook (n.d.). 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE synthesis.

- Biosynth (n.d.). This compound | 109-54-6 | FC140337.

- Ganesh Remedies (n.d.). 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5.

- European Directorate for the Quality of Medicines & HealthCare (2023). This compound hydrochloride Safety Data Sheet.

- Guidechem (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki.

Sources

- 1. benchchem.com [benchchem.com]

- 2. Page loading... [wap.guidechem.com]

- 3. nbinno.com [nbinno.com]

- 4. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 6. This compound | 109-54-6 | FC140337 [biosynth.com]

- 7. echemi.com [echemi.com]

- 8. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]

- 9. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]

- 10. 3-(Dimethylamino)propyl chloride hydrochloride-5407-04-5 [ganeshremedies.com]

- 11. sds.edqm.eu [sds.edqm.eu]

- 12. medchemexpress.com [medchemexpress.com]

3-chloro-N,N-dimethylpropan-1-amine CAS number 109-54-6

An In-Depth Technical Guide to 3-chloro-N,N-dimethylpropan-1-amine (CAS: 109-54-6)

Authored by a Senior Application Scientist

Foreword: this compound is a bifunctional molecule of significant interest in the realms of pharmaceutical and chemical synthesis. Its structure, possessing both a nucleophilic tertiary amine and a reactive alkyl chloride, renders it a versatile building block for introducing the dimethylaminopropyl moiety—a common structural motif in numerous biologically active compounds. This guide provides an in-depth exploration of its properties, synthesis, applications, and handling, tailored for researchers, scientists, and professionals in drug development.

Core Compound Identity and Physicochemical Properties

This compound, also known by synonyms such as N-(3-chloropropyl)dimethylamine and dimethylaminopropyl chloride, is a crucial intermediate in organic synthesis.[1][2] It is typically a colorless to pale yellow liquid with a distinct amine-like odor.[3] The hydrochloride salt of this compound is also commonly utilized in various applications.[4][5]

Chemical Structure

Below is the two-dimensional structure of this compound.

Caption: Figure 2. Major Synthetic Pathways

Protocol: Liberation of the Free Amine from its Hydrochloride Salt

In many commercial settings, the more stable hydrochloride salt is the starting material. The free amine required for subsequent reactions is obtained by neutralization with a base. This protocol is a self-validating system where the phase separation provides a clear indication of product formation.

Objective: To synthesize this compound from its hydrochloride salt.

Materials:

-

3-(Dimethylamino)propyl chloride hydrochloride (1.0 eq.)

-

Sodium hydroxide (NaOH), solid flakes (1.0-1.1 eq.)

-

Deionized water

-

500 mL two-neck round-bottom flask

-

Magnetic stirrer and stir bar

-

Heating mantle with temperature controller

-

Separatory funnel

Step-by-Step Methodology:

-

Prepare Base Solution: Carefully dissolve solid NaOH (42.1 g, 1.05 mol) in water (142.1 g). This process is highly exothermic; allow the solution to cool to approximately 30°C. [6][7]2. Reaction Setup: In the two-neck flask, charge the 3-(dimethylamino)propyl chloride hydrochloride (104 g, 0.658 mol) and the prepared aqueous NaOH solution. [6][7]3. Reaction Execution: Heat the mixture to 45°C with continuous stirring. Maintain this temperature for 2 hours to ensure complete neutralization. [6][7]4. Workup and Isolation: After 2 hours, cool the reaction mixture to room temperature. The organic product, being less dense and poorly soluble in the aqueous basic solution, will form a separate layer. [4]5. Separation: Transfer the mixture to a separatory funnel and allow the layers to fully separate. Collect the upper organic layer, which is the crude this compound. [6][7]A reported yield for this procedure is approximately 91%. [6][7]6. Purification (Optional): For applications requiring high purity, the product can be distilled under reduced pressure to prevent decomposition. [1]

Utility in Drug Development and Chemical Synthesis

The primary utility of this compound is as a key intermediate for introducing the dimethylaminopropyl side chain, a pharmacologically significant moiety found in numerous active pharmaceutical ingredients (APIs). [1][4][6]

Role as a Pharmaceutical Building Block

This compound is a precursor in the synthesis of several important drugs across different therapeutic classes: [4][5][8]* Antipsychotics: Chlorpromazine

-

Antidepressants: Amitriptyline, Imipramine, Doxepin

-

Antihistamines: Promethazine

-

Selective Serotonin Reuptake Inhibitors (SSRIs): Dapoxetine [4] The synthetic strategy typically involves a nucleophilic substitution reaction where a deprotonated nitrogen or oxygen atom on the core drug scaffold attacks the primary carbon of the this compound, displacing the chloride leaving group. [4]

Caption: Figure 3. General Workflow in API Synthesis

Beyond pharmaceuticals, it serves as an intermediate for quaternary ammonium compounds, which are used as surfactants, biocides, and phase-transfer catalysts. [1]

Safety, Handling, and Storage

Due to its reactivity and toxicity, strict adherence to safety protocols is mandatory when handling this compound.

Hazard Identification

The compound is classified as toxic and corrosive. Key hazards include:

-

Toxicity: Harmful if swallowed, inhaled, or in contact with skin. [1][2]* Corrosivity: Causes severe skin burns and eye damage. [2][9]* Irritation: Acts as a strong irritant to the skin, eyes, and respiratory tract. [1]Acute exposure can lead to coughing, shortness of breath, and dermatitis. [1]

Safe Handling and Personal Protective Equipment (PPE)

-

Ventilation: All handling must be performed in a well-ventilated area, preferably within a chemical fume hood. [1]* Personal Protective Equipment: Wear appropriate PPE at all times, including:

Storage and Stability

-

Conditions: Store in a cool, dry, well-ventilated area. [1]Long-term storage is recommended at temperatures below -15°C to maintain stability. [9]* Container: Keep the container tightly sealed to prevent moisture ingress and evaporation. [1][10]The compound is air-sensitive and should be stored under an inert atmosphere (e.g., Argon). [1]* Incompatibilities: Store away from strong oxidizing agents, acids, and moisture, as these can promote hazardous reactions or decomposition. [1]

Analytical Characterization

Quality control and characterization of this compound are essential to ensure its suitability for synthesis. Standard analytical techniques employed include:

-

Gas Chromatography-Mass Spectrometry (GC-MS): To confirm identity, purity, and quantify any impurities. [2]* Infrared (IR) Spectroscopy: To verify the presence of key functional groups. [2]* Nuclear Magnetic Resonance (NMR) Spectroscopy: For detailed structural elucidation.

References

- Exploring the Synthesis and Applications of this compound Hydrochloride. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

- 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960. PubChem. [Link]

- This compound hydrochloride Safety Data Sheet. European Directorate for the Quality of Medicines & HealthCare. [Link]

- JSPM's Jayawantrao Sawant College of Pharmacy & Research. JSPM. [Link]

- CN1011308B - 2, the preparation method of 3-dichloro-N, N-dimethylpropylamine.

Sources

- 1. Page loading... [wap.guidechem.com]

- 2. 3-Chloro-N,N-dimethyl-1-propanamine | C5H12ClN | CID 66960 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. CAS 109-54-6: 3-chloropropyl(dimethyl)amine | CymitQuimica [cymitquimica.com]

- 4. benchchem.com [benchchem.com]

- 5. nbinno.com [nbinno.com]

- 6. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]

- 7. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]

- 8. echemi.com [echemi.com]

- 9. This compound | 109-54-6 | FC140337 [biosynth.com]

- 10. sds.edqm.eu [sds.edqm.eu]

A Technical Guide to the Synthesis of 3-Chloro-N,N-dimethylpropan-1-amine from 3-(Dimethylamino)-1-propanol

Abstract

This technical guide provides a comprehensive overview of the synthesis of 3-chloro-N,N-dimethylpropan-1-amine and its hydrochloride salt from the precursor 3-(dimethylamino)-1-propanol. This conversion is a cornerstone reaction for the synthesis of numerous active pharmaceutical ingredients (APIs). We will explore the underlying reaction mechanisms, provide detailed, field-tested experimental protocols, and address critical safety and handling procedures. This document is intended for researchers, chemists, and process development professionals in the pharmaceutical and chemical industries, offering in-depth insights into the theoretical and practical aspects of this important transformation.

Section 1: Introduction & Strategic Importance

This compound is a bifunctional chemical intermediate of significant value, featuring a reactive alkyl chloride and a tertiary amine.[1][2] This unique structure makes it an essential building block for introducing the dimethylaminopropyl moiety into larger molecules. This functional group is a common structural feature in a wide array of pharmaceuticals, including tricyclic antidepressants like Amitriptyline and Imipramine, muscle relaxants such as Cyclobenzaprine, and antipsychotics like Chlorpromazine.[1][3] The compound is typically handled and stored as its more stable hydrochloride salt, a white to off-white crystalline solid, which can be readily converted to the free amine, a colorless liquid, just before use.[1][3]

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactants and products is fundamental to a successful and safe synthesis.

| Property | 3-(Dimethylamino)-1-propanol (Starting Material)[4][5][6] | Thionyl Chloride (Reagent)[7][8] | This compound (Product - Free Amine)[1][9][10] | This compound HCl (Product - Salt)[3][11] |

| CAS Number | 3179-63-3 | 7719-09-7 | 109-54-6 | 5407-04-5 |

| Molecular Formula | C₅H₁₃NO | SOCl₂ | C₅H₁₂ClN | C₅H₁₃Cl₂N |

| Molecular Weight | 103.16 g/mol | 118.97 g/mol | 121.61 g/mol | 158.07 g/mol |

| Appearance | Colorless liquid | Colorless to yellow fuming liquid | Colorless liquid | White to yellowish crystalline powder |

| Boiling Point | 163-164 °C | 76 °C | ~140 °C | N/A |

| Melting Point | N/A | -104.5 °C | 168 °C | 187-190 °C |

| Density | 0.872 g/mL at 25 °C | 1.636 g/mL at 20 °C | ~0.929 g/cm³ | N/A |

| Key Sensitivities | Hygroscopic | Reacts violently with water | Air sensitive | Moisture sensitive |

Section 2: The Chlorination Reaction - A Mechanistic Deep Dive

The conversion of an alcohol to an alkyl halide is a fundamental transformation in organic synthesis. The hydroxyl group (-OH) of an alcohol is a notoriously poor leaving group because its conjugate acid, the hydroxide ion (HO⁻), is a strong base.[12] The core strategy of this synthesis is to convert the hydroxyl group into a superior leaving group, a task for which thionyl chloride (SOCl₂) is exceptionally well-suited.

The reaction proceeds via a nucleophilic substitution pathway. The alcohol oxygen atom acts as a nucleophile, attacking the electrophilic sulfur atom of thionyl chloride. This forms a key intermediate, a chlorosulfite ester.[1] This esterification dramatically alters the nature of the leaving group. The subsequent nucleophilic attack by a chloride ion (Cl⁻), generated in the first step, on the carbon atom bearing the chlorosulfite group proceeds via an Sₙ2 mechanism.[12][13] This concerted, single-step displacement results in an inversion of stereochemistry at the carbon center. While the starting material, 3-(dimethylamino)-1-propanol, is achiral, understanding this mechanistic detail is crucial when applying this reaction to chiral substrates. The chlorosulfite leaving group readily decomposes into the thermodynamically stable and gaseous byproducts sulfur dioxide (SO₂) and hydrogen chloride (HCl), which exit the reaction mixture, driving the equilibrium towards the product.[1]

Caption: Reaction mechanism for the chlorination of an alcohol with thionyl chloride.

Section 3: Process Parameters & Safety Imperatives

Reagent Handling & Stoichiometry

Thionyl chloride is highly reactive and moisture-sensitive. It should be handled under an inert atmosphere (e.g., nitrogen or argon) and transferred using dry syringes or cannulas.[14] Using a slight excess of thionyl chloride (1.1 to 1.5 equivalents) is common to ensure complete conversion of the alcohol.

Solvent Selection

The reaction is best performed in an anhydrous, aprotic solvent that will not react with thionyl chloride. Dichloromethane (DCM) or chloroform are common choices as they are good solvents for the starting material and do not interfere with the reaction.[15]

Temperature Control

The initial addition of thionyl chloride to the alcohol solution is exothermic and should be performed at a reduced temperature (e.g., 0 °C) to control the reaction rate and minimize potential side reactions. After the addition is complete, the reaction is often allowed to warm to room temperature or gently heated to reflux to ensure it proceeds to completion.[16]

Critical Safety Protocols: Handling Thionyl Chloride

Thionyl chloride is corrosive, toxic, and reacts violently with water to release hazardous gases (SO₂ and HCl). [7][8][14][17] Adherence to strict safety protocols is non-negotiable.

-

Engineering Controls: All manipulations must be conducted within a certified chemical fume hood with robust ventilation.[7][18] An emergency shower and eyewash station must be immediately accessible.[7]

-

Personal Protective Equipment (PPE): Wear chemical splash goggles, a face shield, heavy-duty chemical-resistant gloves (e.g., butyl rubber or Viton), and a flame-retardant lab coat.[14][17]

-

Quenching & Disposal: Unused thionyl chloride and reaction quenches must be handled with extreme care. Very slowly and cautiously add the thionyl chloride to a stirred, cold solution of sodium bicarbonate or calcium hydroxide to neutralize it. This is a highly exothermic process that releases gas and must be done in a fume hood. Dispose of as hazardous waste according to institutional guidelines.[14]

-

Spill & Exposure: In case of skin contact, immediately flush with copious amounts of water for at least 15 minutes and seek immediate medical attention.[14][17] For inhalation, move to fresh air and seek medical help.[17]

Section 4: Detailed Experimental Protocols

The following protocols are designed to be self-validating, with clear steps and checkpoints.

Caption: Overall experimental workflow from starting material to purified products.

Protocol 4.1: Synthesis of this compound Hydrochloride

-

Setup: Equip a dry 500 mL three-necked round-bottom flask with a magnetic stirrer, a dropping funnel, a nitrogen inlet, and a condenser connected to a gas outlet bubbler (to scrub HCl and SO₂ gas with a basic solution).

-

Reagents: Charge the flask with 3-(dimethylamino)-1-propanol (10.32 g, 100 mmol) and anhydrous dichloromethane (DCM, 200 mL).

-

Cooling: Cool the stirred solution to 0 °C using an ice-water bath.

-

Addition: Add thionyl chloride (13.1 g, 8.7 mL, 110 mmol) dropwise to the solution via the dropping funnel over 30-45 minutes. Maintain the internal temperature below 10 °C.

-

Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's completion by TLC or LC-MS.

-

Work-up: Once the reaction is complete, concentrate the mixture under reduced pressure to remove the solvent and excess thionyl chloride. This will yield a crude solid or viscous oil.

-

Isolation: Add diethyl ether (150 mL) to the crude residue and stir vigorously. The hydrochloride salt will precipitate.

-

Filtration: Collect the solid product by vacuum filtration, wash with a small amount of cold diethyl ether, and dry under vacuum to yield crude this compound hydrochloride.

Protocol 4.2: Purification by Recrystallization

-

Solvent Selection: A common solvent system for recrystallization is isopropanol/diethyl ether.

-

Procedure: Dissolve the crude hydrochloride salt in a minimum amount of hot isopropanol.

-

Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to induce crystallization. If needed, slowly add diethyl ether to promote precipitation.

-

Isolation: Collect the purified crystals by vacuum filtration, wash with cold diethyl ether, and dry under vacuum.

Protocol 4.3: Liberation of the Free Amine

This procedure is adapted from established methods.[9][19]

-

Dissolution: Dissolve the purified this compound hydrochloride (15.8 g, 100 mmol) in water (50 mL) in a separatory funnel.

-

Basification: Cool the solution in an ice bath and slowly add a 30% aqueous sodium hydroxide (NaOH) solution until the pH is >12.

-

Extraction: Extract the aqueous layer with DCM or diethyl ether (3 x 50 mL).

-

Drying: Combine the organic extracts and dry over anhydrous sodium sulfate or magnesium sulfate.

-

Concentration: Filter off the drying agent and concentrate the organic solution under reduced pressure to yield this compound as a liquid. Due to its air sensitivity, it should be used immediately or stored under an inert atmosphere.[9]

Section 5: Analytical Characterization & Quality Control

Confirming the identity and purity of the final product is a critical step. A combination of spectroscopic and chromatographic methods should be employed.

| Technique | This compound HCl (Expected Results) |

| ¹H NMR | Consistent with the structure.[11] A typical spectrum in D₂O would show: a triplet around 3.7 ppm (2H, -CH₂Cl), a singlet around 2.9 ppm (6H, -N(CH₃)₂), a triplet around 3.3 ppm (2H, -NCH₂-), and a multiplet around 2.3 ppm (2H, -CH₂CH₂CH₂-). The broad peak for the N-H proton may also be visible. |

| Purity | Purity should be assessed by ¹H NMR or a chromatographic method like HPLC. A purity of ≥97% is generally expected for high-quality material.[11] |

| FT-IR | Characteristic peaks for C-H stretching (aliphatic), C-N stretching, and a broad N-H stretch (from the ammonium salt). The C-Cl stretch will be visible in the fingerprint region (~650-750 cm⁻¹). |

| HPLC | A single major peak on a suitable column (e.g., C18) with an appropriate mobile phase (e.g., acetonitrile/water with buffer), indicating the absence of starting material and significant impurities. |

Section 6: Conclusion & Future Perspectives

The chlorination of 3-(dimethylamino)-1-propanol with thionyl chloride is a robust and reliable method for producing this compound, a vital pharmaceutical intermediate. The success of this synthesis hinges on a solid understanding of the reaction mechanism, careful control of reaction parameters, and an unwavering commitment to safety protocols, particularly when handling the hazardous thionyl chloride reagent. The detailed protocols provided herein serve as a validated foundation for laboratory-scale synthesis. For industrial applications, future efforts may focus on developing continuous flow processes to enhance safety and control, or exploring alternative, greener chlorinating agents to improve the environmental profile of the synthesis.

Section 7: References

-

Vertex AI Search. (n.d.). This compound Hydrochloride: A Comprehensive Overview. Retrieved January 7, 2026, from

-

New Jersey Department of Health. (n.d.). THIONYL CHLORIDE HAZARD SUMMARY. NJ.gov. Retrieved January 7, 2026, from

-

Sigma-Aldrich. (n.d.). Thionyl chloride - Safety Data Sheet. Retrieved January 7, 2026, from

-

ECHEMI. (n.d.). Thionyl chloride SDS, 7719-09-7 Safety Data Sheets. Retrieved January 7, 2026, from

-

Benchchem. (n.d.). This compound | 109-54-6. Retrieved January 7, 2026, from

-

ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6. Retrieved January 7, 2026, from

-

Fisher Scientific. (2024). SAFETY DATA SHEET - Thionyl chloride. Retrieved January 7, 2026, from

-

Bionium. (n.d.). Thionyl Chloride CAS No 7719-09-7 MATERIAL SAFETY DATA SHEET SDS/MSDS. Retrieved January 7, 2026, from

-

ChemicalBook. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine synthesis. Retrieved January 7, 2026, from

-

Guidechem. (n.d.). 3-Chloro-1-(N,N-dimethyl)propylamine 109-54-6 wiki. Retrieved January 7, 2026, from

-

CymitQuimica. (n.d.). CAS 109-54-6: 3-chloropropyl(dimethyl)amine. Retrieved January 7, 2026, from

-

Biosynth. (n.d.). This compound | 109-54-6. Retrieved January 7, 2026, from

-

MedChemExpress. (n.d.). This compound hydrochloride | Biochemical Reagent. Retrieved January 7, 2026, from

-

Organic Syntheses. (n.d.). Procedure. Retrieved January 7, 2026, from

-

NINGBO INNO PHARMCHEM CO.,LTD. (2026). Exploring the Synthesis and Applications of this compound Hydrochloride. Retrieved January 7, 2026, from

-

Leonard, M. S. (2013, October 29). Reaction with Thionyl Chloride. YouTube. Retrieved January 7, 2026, from

-

LibreTexts Chemistry. (2019, June 5). 10.9 Reactions of Alcohols with Thionyl Chloride. Retrieved January 7, 2026, from

-

NIST. (n.d.). 1-Propanol, 3-(dimethylamino)-. NIST Chemistry WebBook. Retrieved January 7, 2026, from

-

MedChemExpress. (n.d.). This compound hydrochloride-COA-48844. Retrieved January 7, 2026, from

-

Organic Chemistry Portal. (n.d.). Alcohol to Chloride - Common Conditions. Retrieved January 7, 2026, from

-

Sigma-Aldrich. (n.d.). 3-Dimethylamino-1-propanol 99%. Retrieved January 7, 2026, from

-

ChemBK. (2024). 3-Dimethylamino-1-propanol. Retrieved January 7, 2026, from

Sources

- 1. benchchem.com [benchchem.com]

- 2. CAS 109-54-6: 3-chloropropyl(dimethyl)amine | CymitQuimica [cymitquimica.com]

- 3. nbinno.com [nbinno.com]

- 4. 1-Propanol, 3-(dimethylamino)- [webbook.nist.gov]

- 5. 3-二甲氨基-1-丙醇 99% | Sigma-Aldrich [sigmaaldrich.com]

- 6. chembk.com [chembk.com]

- 7. nj.gov [nj.gov]

- 8. fishersci.be [fishersci.be]

- 9. 3-Chloro-1-(N,N-dimethyl)propylamine | 109-54-6 [chemicalbook.com]

- 10. This compound | 109-54-6 | FC140337 [biosynth.com]

- 11. file.medchemexpress.com [file.medchemexpress.com]

- 12. chem.libretexts.org [chem.libretexts.org]

- 13. m.youtube.com [m.youtube.com]

- 14. westliberty.edu [westliberty.edu]

- 15. Alcohol to Chloride - Common Conditions [commonorganicchemistry.com]

- 16. Organic Syntheses Procedure [orgsyn.org]

- 17. bionium.miami.edu [bionium.miami.edu]

- 18. echemi.com [echemi.com]

- 19. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]

3-chloro-N,N-dimethylpropan-1-amine hydrochloride salt properties

An In-Depth Technical Guide to 3-chloro-N,N-dimethylpropan-1-amine Hydrochloride

Introduction: A Cornerstone Intermediate in Modern Synthesis

This compound hydrochloride, also known by synonyms such as 3-Dimethylaminopropyl chloride hydrochloride (DMPC), is a versatile and critical chemical intermediate.[1] With the CAS Number 5407-04-5, this compound serves as an indispensable building block in the synthesis of a wide array of active pharmaceutical ingredients (APIs) and other fine chemicals.[2] Its bifunctional nature, possessing both a reactive alkyl chloride and a tertiary amine, allows for its strategic incorporation into complex molecular architectures. This guide provides an in-depth exploration of its chemical properties, synthesis, reactivity, applications, and handling protocols, tailored for professionals in research and drug development. The precision required in its synthesis and the consistent quality of the intermediate are paramount for ensuring the efficacy and safety of the final drug products.[2]

Physicochemical and Structural Properties

This compound hydrochloride is typically a white to yellowish crystalline powder.[1][2][3] Its high water solubility and hygroscopic nature are critical considerations for storage and handling, necessitating a cool, dry, and dark environment to maintain its stability.[1][4][5]

Chemical Structure

The molecule's utility stems from its structure: a three-carbon chain substituted with a terminal chlorine atom and a dimethylamino group, which is protonated to form the hydrochloride salt.

Caption: Chemical structure of this compound hydrochloride.

Key Physicochemical Data

The following table summarizes the essential physical and chemical properties of the compound, compiled from various authoritative sources.

| Property | Value | Source(s) |

| CAS Number | 5407-04-5 | [1][3][6] |

| Molecular Formula | C₅H₁₃Cl₂N | [1][4][6] |

| Molecular Weight | 158.07 g/mol | [1][3][4] |

| Appearance | White to off-white or yellowish crystalline powder | [1][3][4] |

| Melting Point | 187-190 °C (lit.) | [1][3][7] |

| Boiling Point | 130.7 °C at 760 mmHg (for free base) | [3] |

| Solubility | Highly soluble in water (2000 g/L) | [1][3] |

| Sensitivity | Hygroscopic | [3][5] |

| Storage Temperature | Room temperature or refrigerator, keep dry and cool | [3][4][6] |

| Topological Polar Surface Area (TPSA) | 3.24 Ų | [6] |

Synthesis and Reactivity

Industrial Synthesis Overview

The industrial synthesis of this compound hydrochloride is a well-established process. A common route involves the reaction of 3-dimethylamino-1-propanol with a chlorinating agent, such as thionyl chloride (SOCl₂), to convert the hydroxyl group into a chlorine atom.[1][8] The resulting amine is then treated with hydrochloric acid to precipitate the stable hydrochloride salt. Careful control of reaction conditions is crucial to ensure high purity and yield, which is vital for its use in pharmaceutical manufacturing.[1][2]

Key Reactivity: Nucleophilic Substitution

The primary utility of this compound in drug synthesis lies in the reactivity of its alkyl chloride moiety. The chlorine atom is a good leaving group, making the terminal carbon susceptible to nucleophilic substitution. This allows for the covalent attachment of the dimethylaminopropyl group to various molecular scaffolds, a common structural motif in many biologically active compounds.[8]

Experimental Protocol: Liberation of the Free Amine

In many synthetic applications, the free amine form, this compound (CAS 109-54-6), is required.[8] The hydrochloride salt is readily converted to the free amine by deprotonation with a suitable base.

Objective: To prepare the free base of this compound from its hydrochloride salt for use in a subsequent nucleophilic substitution reaction.

Methodology:

-

Dissolution: Dissolve this compound hydrochloride (1.0 eq.) in water.

-

Basification: Cool the solution in an ice bath and slowly add an aqueous solution of a strong base, such as sodium hydroxide (NaOH) (≥1.0 eq.), while monitoring the pH to ensure it becomes alkaline.[8][9] A specific protocol describes dissolving NaOH in water, cooling the solution to 30°C, adding it to the hydrochloride salt, and then raising the temperature to 45°C.[9]

-

Reaction: Stir the reaction mixture for a set period (e.g., 2 hours) to ensure complete deprotonation.[8][9]

-

Extraction: The resulting free amine is less soluble in the aqueous basic solution and can be separated.[8] Extract the aqueous layer with a suitable water-immiscible organic solvent (e.g., diethyl ether, dichloromethane).

-

Drying and Concentration: Combine the organic extracts, dry over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent under reduced pressure to yield the free amine, typically as a colorless liquid.[10]

Caption: Workflow for the preparation of free this compound.

Applications in Drug Development

This intermediate is a cornerstone in the pharmaceutical industry, forming the side chain of numerous well-known drugs across different therapeutic classes.[2][3][5]

Synthesis of Tricyclic Antidepressants

A prominent application is in the synthesis of tricyclic antidepressants like Amitriptyline and Imipramine.[1][3][7] In these syntheses, the nucleophilic carbon backbone of the tricyclic core attacks the terminal carbon of this compound, displacing the chloride and forming the final API.

Sources

- 1. nbinno.com [nbinno.com]

- 2. nbinno.com [nbinno.com]

- 3. lookchem.com [lookchem.com]

- 4. file.medchemexpress.com [file.medchemexpress.com]

- 5. 3-(DIMETHYLAMINO)PROPYL CHLORIDE HYDROCHLORIDE | 5407-04-5 [chemicalbook.com]

- 6. chemscene.com [chemscene.com]

- 7. alfa-industry.com [alfa-industry.com]

- 8. benchchem.com [benchchem.com]

- 9. 3-Chloro-1-(N,N-dimethyl)propylamine synthesis - chemicalbook [chemicalbook.com]

- 10. echemi.com [echemi.com]

The Dichotomous Reactivity of 3-Chloro-N,N-dimethylpropan-1-amine: A Technical Guide for Synthetic Strategy

Abstract

3-Chloro-N,N-dimethylpropan-1-amine is a bifunctional reagent of significant interest in pharmaceutical and chemical synthesis, primarily owing to the nuanced reactivity of its terminal chlorine atom. This guide provides an in-depth analysis of the chemical behavior of this versatile building block, focusing on the critical dichotomy between intermolecular nucleophilic substitution and intramolecular cyclization. We will explore the underlying mechanistic principles, the factors governing the reaction pathways, and provide field-proven insights to enable researchers, scientists, and drug development professionals to strategically harness its synthetic potential.

Introduction: A Molecule with a Dual Personality

This compound possesses a unique molecular architecture, incorporating both a nucleophilic tertiary amine and an electrophilic primary alkyl chloride. This duality is the cornerstone of its chemical reactivity, allowing it to act as a precursor for the introduction of the N,N-dimethylaminopropyl moiety, a common pharmacophore in numerous biologically active compounds. Its application in the synthesis of blockbuster drugs such as the antipsychotic Chlorpromazine and the antidepressant Amitriptyline underscores its importance in medicinal chemistry.

The central challenge and, indeed, the synthetic opportunity in utilizing this reagent lies in controlling the fate of the C-Cl bond. The reactivity of the chlorine atom is profoundly influenced by the presence of the dimethylamino group, which can act as an internal nucleophile, leading to a complex interplay of competing reaction pathways.

The Core Dichotomy: Intermolecular Substitution vs. Intramolecular Cyclization

The chlorine atom in this compound is susceptible to displacement by a variety of nucleophiles. However, the reaction landscape is dominated by a competition between two primary pathways:

-

Intermolecular Nucleophilic Substitution (SN2): An external nucleophile directly attacks the carbon atom bearing the chlorine, leading to the formation of a new carbon-nucleophile bond and the displacement of the chloride ion. This is the desired pathway for incorporating the dimethylaminopropyl group onto a target molecule.

-

Intramolecular Cyclization (Neighboring Group Participation): The lone pair of electrons on the nitrogen atom of the dimethylamino group acts as an internal nucleophile, attacking the electrophilic carbon and displacing the chloride ion. This results in the formation of a cyclic, four-membered azetidinium salt.

This intramolecular pathway is a classic example of Neighboring Group Participation (NGP) , also known as anchimeric assistance. The participation of the neighboring amino group significantly accelerates the rate of chloride displacement compared to a simple primary alkyl chloride like 1-chloropropane.

Diagram: Competing Reaction Pathways

Caption: Competing reaction pathways for this compound.

Factors Governing Reactivity and Selectivity

The choice between the intermolecular and intramolecular pathways is not arbitrary; it is dictated by a set of predictable factors. A thorough understanding of these allows for the rational design of reaction conditions to favor the desired outcome.

The Nature of the Nucleophile

The strength and concentration of the external nucleophile are paramount.

-

Strong, "Soft" Nucleophiles: Nucleophiles with high polarizability and a less localized charge, such as thiolates (RS⁻) and iodide (I⁻), are highly effective at promoting the intermolecular SN2 reaction. Their inherent reactivity allows them to compete effectively with the internal amino group.

-

Weak, "Hard" Nucleophiles: Nucleophiles such as water, alcohols, and carboxylates are generally less effective in the direct SN2 displacement. In these cases, the intramolecular cyclization pathway often predominates, especially in dilute solutions where the probability of an intermolecular encounter is reduced.

Solvent Effects

The choice of solvent plays a crucial role in modulating the reactivity of both the nucleophile and the substrate.

-

Polar Aprotic Solvents (e.g., DMF, DMSO, Acetonitrile): These solvents are generally preferred for SN2 reactions. They effectively solvate the cation of the nucleophilic salt while leaving the anion relatively "bare" and highly nucleophilic. For the intramolecular cyclization, polar aprotic solvents can also stabilize the forming azetidinium cation, thus accelerating this pathway as well. The outcome in these solvents is therefore highly dependent on the nucleophile's intrinsic reactivity.

-

Polar Protic Solvents (e.g., Water, Ethanol): These solvents can solvate both the cation and the anion of the nucleophile through hydrogen bonding, which can reduce the nucleophilicity of the external nucleophile. This can tip the balance in favor of the intramolecular cyclization. However, for solvolysis reactions where the solvent itself is the nucleophile, the high concentration of the solvent can favor the intermolecular pathway.

Temperature

Increasing the reaction temperature generally increases the rate of both the intermolecular and intramolecular reactions. However, the effect may not be uniform. The activation energy for each pathway can differ, and in some cases, higher temperatures may favor the intermolecular substitution, particularly if the cyclization is reversible.

Concentration

The relative rates of the bimolecular (intermolecular) and unimolecular (intramolecular) reactions are dependent on the concentration of the external nucleophile.

-

High Concentration of Nucleophile: Favors the intermolecular SN2 pathway, as the probability of a collision between the substrate and the external nucleophile is increased.

-

Low Concentration of Nucleophile (or absence thereof): Favors the intramolecular cyclization, as the internal nucleophile is always in close proximity to the electrophilic center.

Quantitative Insights into Reactivity

While extensive kinetic data for this compound is not widely published, the principles of neighboring group participation provide a qualitative and semi-quantitative framework for understanding its reactivity. The rate enhancement due to NGP is significant. For instance, the cyclization of 4-chlorobutylamine is thousands of times faster than the hydrolysis of butyl chloride. A similar rate enhancement is expected for this compound.

| Factor | Effect on Intermolecular SN2 | Effect on Intramolecular Cyclization | Rationale |

| Nucleophile | Increases with nucleophile strength and concentration. | Largely independent of external nucleophile. | Bimolecular vs. Unimolecular process. |

| Solvent | Favored by polar aprotic solvents. | Can be favored by both polar aprotic and protic solvents. | Stabilization of transition states and reactants. |

| Temperature | Rate increases. | Rate increases. | Provides energy to overcome activation barriers. |

| Concentration | Favored at high nucleophile concentrations. | Favored at low nucleophile concentrations. | Collision frequency. |

Experimental Protocols: Harnessing the Reactivity in Practice

The following protocols are representative examples of how to control the reactivity of this compound.

Protocol 1: Intermolecular Substitution with a Strong Nucleophile - Synthesis of an Aryl Ether

This protocol is adapted from the synthesis of precursors to pharmacologically active molecules.

Reaction: this compound + o-cresol → N,N-dimethyl-3-(o-tolyloxy)propan-1-amine

Materials:

-

This compound hydrochloride

-

o-cresol

-

Sodium hydroxide

-

Toluene

-

Dimethyl sulfoxide (DMSO)

-

Water

-

Sodium sulfate

Procedure:

-

To a stirred suspension of sodium hydroxide (1.5 equivalents) in toluene and a small amount of DMSO, add o-cresol (1.1 equivalents).

-

Add this compound hydrochloride (1.0 equivalent).

-

Heat the reaction mixture to 85-90 °C for 7 hours, monitoring the reaction progress by TLC or LC-MS.

-

Cool the reaction mixture to room temperature and add water.

-

Separate the organic layer and extract the aqueous layer with toluene.

-

Combine the organic extracts, wash with 10% aqueous sodium hydroxide, brine, and then water.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to yield the crude product.

-

Purify the product by distillation or chromatography as required.

Causality of Experimental Choices:

-

Sodium Hydroxide: Deprotonates the phenolic hydroxyl group of o-cresol to generate the more nucleophilic phenoxide.

-

Toluene and DMSO: Toluene serves as the primary solvent, while the addition of a polar aprotic co-solvent like DMSO can help to increase the solubility of the sodium phenoxide and accelerate the SN2 reaction.

-

Elevated Temperature: Provides the necessary activation energy for the nucleophilic substitution to proceed at a reasonable rate.

Protocol 2: Synthesis of Chlorpromazine - An Industrial Application

This protocol is a generalized procedure based on established industrial syntheses.

Reaction: 2-chlorophenothiazine + this compound → Chlorpromazine

Materials:

-

2-chlorophenothiazine

-

This compound

-

Sodium hydroxide or Potassium hydroxide

-

Toluene

-

Phase-transfer catalyst (e.g., tetrabutylammonium bromide) - optional but recommended

Procedure:

-

To a mixture of 2-chlorophenothiazine and toluene, add a concentrated aqueous solution of sodium or potassium hydroxide.

-

Optionally, add a catalytic amount of a phase-transfer catalyst.

-

Heat the biphasic mixture to reflux (approximately 95-100 °C).

-

Slowly add a solution of this compound in toluene to the refluxing mixture over a period of time.

-

Maintain the reaction at reflux for several hours, monitoring for the consumption of the starting materials.

-

Upon completion, cool the reaction mixture and add water to dissolve the inorganic salts.

-

Separate the organic layer, wash with water, and then extract the product into an acidic aqueous solution (e.g., dilute HCl) to separate it from unreacted 2-chlorophenothiazine.

-

Basify the aqueous layer with a strong base (e.g., NaOH) and extract the chlorpromazine free base with a suitable organic solvent (e.g., toluene or dichloromethane).

-

Wash, dry, and concentrate the organic extract to obtain crude chlorpromazine, which can be further purified by crystallization of its hydrochloride salt.

Causality of Experimental Choices:

-

Strong Base (NaOH/KOH): Deprotonates the nitrogen of the phenothiazine ring, generating a potent nucleophile.

-

Biphasic System with Phase-Transfer Catalyst: This setup allows for the use of an inexpensive inorganic base while facilitating the transfer of the deprotonated phenothiazine into the organic phase where the reaction with the alkyl chloride occurs.

-

Slow Addition of the Alkylating Agent: Helps to control the exothermicity of the reaction and can minimize potential side reactions.

Diagram: Experimental Workflow for Chlorpromazine Synthesis

An In-depth Technical Guide to the Spectroscopic Characterization of 3-chloro-N,N-dimethylpropan-1-amine

Abstract

This technical guide provides a comprehensive analysis of the spectroscopic data for 3-chloro-N,N-dimethylpropan-1-amine (CAS No. 109-54-6), a crucial intermediate in pharmaceutical synthesis.[1][2] Designed for researchers, scientists, and drug development professionals, this document delves into the practical and theoretical aspects of Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) as applied to the structural elucidation and quality control of this bifunctional molecule. We will explore not only the interpretation of spectral data but also the causality behind experimental choices, ensuring a robust and self-validating approach to characterization.

Introduction: The Significance of a Versatile Building Block

This compound is a bifunctional organic compound featuring a reactive primary alkyl chloride and a tertiary amine.[1] This unique structure makes it a highly versatile building block for introducing the dimethylaminopropyl moiety into target molecules.[1] Its significance is underscored by its role as a key intermediate in the synthesis of numerous pharmaceuticals, particularly those targeting the central nervous system, such as antidepressants and antipsychotics.[1][2] Given its importance and potential to be a genotoxic impurity in certain drug substances, rigorous and unambiguous characterization is paramount.[1][2] This guide establishes a framework for achieving this through a multi-technique spectroscopic approach.

Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C₅H₁₂ClN | [2][3][4] |

| Molecular Weight | 121.61 g/mol | [1][2][3] |

| CAS Number | 109-54-6 | [1][2][5] |

| Appearance | Colorless Liquid | [1][6] |

| Boiling Point | 140 °C | [1][2] |

| Density | 0.929 g/cm³ | [1][5] |

| SMILES | CN(C)CCCCl | [1][3][4] |

| InChIKey | NYYRRBOMNHUCLB-UHFFFAOYSA-N | [1][2][3] |

Integrated Spectroscopic Workflow

The complete structural confirmation of this compound relies on the synergistic use of NMR, IR, and MS. Each technique provides a unique piece of the structural puzzle. NMR elucidates the carbon-hydrogen framework, IR identifies the functional groups present (and absent), and MS confirms the molecular weight and provides structural information through fragmentation analysis.

Caption: Integrated workflow for the spectroscopic analysis of the target molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Mapping the Skeleton

NMR spectroscopy is the most powerful technique for the non-destructive elucidation of the carbon-hydrogen framework of an organic molecule.[1] For this compound, both ¹H and ¹³C NMR are essential for unambiguous structural confirmation, a fact often noted in Certificates of Analysis where the spectrum is expected to be "consistent with structure".[1][7]

Expertise in Practice: ¹H NMR Protocol & Rationale

Objective: To obtain a high-resolution ¹H NMR spectrum to confirm proton environments, multiplicities, and integrations.

Methodology:

-

Sample Preparation: Prepare a solution of ~5-10 mg of this compound in ~0.6 mL of deuterated chloroform (CDCl₃). Rationale: CDCl₃ is a standard solvent that dissolves the analyte well and provides a residual solvent peak (δ ≈ 7.26 ppm) for reference. Its deuterium lock signal is essential for the spectrometer to maintain field stability.

-

Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard. Rationale: TMS provides a sharp singlet at 0.00 ppm, serving as the universal reference point for the chemical shift scale.

-

Instrument Parameters (400 MHz Spectrometer):

-

Pulse Program: Standard single pulse (zg30).

-

Acquisition Time (AQ): ~3-4 seconds. Rationale: Allows for sharp, well-resolved peaks.

-

Relaxation Delay (D1): 2-5 seconds. Rationale: Ensures full relaxation of protons between scans, leading to accurate integration.

-

Number of Scans (NS): 8-16. Rationale: Sufficient to achieve a good signal-to-noise ratio for a concentrated sample.

-

-

Data Processing: Apply a Fourier transform, phase correction, and baseline correction. Integrate all signals and reference the spectrum to the TMS peak at 0.00 ppm.

Data Interpretation: ¹H NMR Spectrum

The structure (CH₃)₂N-CH₂-CH₂-CH₂-Cl has four distinct proton environments.

-

Structure-Spectrum Correlation Diagram

Caption: Predicted ¹H NMR signal assignments for the molecule.

-

Signal (d) - Methylene adjacent to Chlorine (-CH₂-Cl): Expected around δ 3.5-3.6 ppm . The highly electronegative chlorine atom strongly deshields these protons, shifting them furthest downfield. It will appear as a triplet due to coupling with the two adjacent protons of signal (c).

-

Signal (b) - Methylene adjacent to Nitrogen (-N-CH₂-): Expected around δ 2.3-2.5 ppm . The nitrogen atom also has a deshielding effect, though less pronounced than chlorine. This signal will be a triplet, coupled to the protons of signal (c).

-

Signal (a) - N,N-dimethyl group ((CH₃)₂N-): Expected around δ 2.2-2.3 ppm . These six protons are chemically equivalent and have no adjacent protons to couple with, resulting in a sharp singlet with a high integration value (6H).

-

Signal (c) - Central Methylene (-CH₂-): Expected around δ 1.9-2.1 ppm . This signal is coupled to the two protons at (b) and the two protons at (d). According to the n+1 rule, it should be a quintet (or multiplet).

¹³C NMR Spectroscopy

The ¹³C NMR spectrum provides complementary information, confirming the number of unique carbon environments.

| Carbon Atom | Expected Chemical Shift (δ, ppm) | Rationale |

| -CH₂-Cl | ~43-45 | Directly attached to electronegative Cl; significantly downfield. |

| -N-CH₂- | ~55-57 | Attached to N; downfield shift. |